(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone
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Overview
Description
(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl and Cyclopropyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone: The enantiomer of the compound, which may have different biological activity.
1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-bromoethanone: A similar compound with a bromo group instead of a chloro group.
1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-fluoroethanone: A similar compound with a fluoro group instead of a chloro group.
Uniqueness
The uniqueness of (S)-1-(3-(Benzyl(cyclopropyl)amino)pyrrolidin-1-yl)-2-chloroethanone lies in its specific stereochemistry and the presence of the chloro group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-10-16(20)18-9-8-15(12-18)19(14-6-7-14)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHPLKKYXYAOKA-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(CC2=CC=CC=C2)C3CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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